molecular formula C22H20ClN3O2 B11609552 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11609552
M. Wt: 393.9 g/mol
InChI Key: FGCSYXAHABEPBX-UHFFFAOYSA-N
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Description

1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of an intermediate, such as (E)-1-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate is then treated with hydrazine to yield the final quinoline-appended pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of new materials or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action for 1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. This compound is known to be a cysteine-reactive small-molecule fragment, which means it can form covalent bonds with cysteine residues in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is unique due to its combination of a quinoline moiety with a pyrazole ring and specific substituents

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C22H20ClN3O2/c1-13-4-6-15(7-5-13)20-12-21(26(25-20)14(2)27)18-11-16-10-17(28-3)8-9-19(16)24-22(18)23/h4-11,21H,12H2,1-3H3

InChI Key

FGCSYXAHABEPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)C(=O)C

Origin of Product

United States

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